Vitamin K1 2,3-Epoxide
Vitamin K1 2,3-Epoxide
Vitamin K1 2, 3-epoxide, also known as phylloquinone epoxide or vitamin K1 oxide, belongs to the class of organic compounds known as vitamin k compounds. These are quinone lipids containing a methylated naphthoquinone ring structure, and vary in the aliphatic side chain attached at the 3-position. Vitamin K1 2, 3-epoxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Vitamin K1 2, 3-epoxide has been primarily detected in blood. Within the cell, vitamin K1 2, 3-epoxide is primarily located in the membrane (predicted from logP) and cytoplasm. Vitamin K1 2, 3-epoxide participates in a number of enzymatic reactions. In particular, Vitamin K1 2, 3-epoxide can be converted into reduced vitamin K (phylloquinone) through the action of the enzyme vitamin K epoxide reductase complex subunit 1. In addition, Vitamin K1 2, 3-epoxide can be biosynthesized from reduced vitamin K (phylloquinone) through its interaction with the enzyme vitamin K-dependent gamma-carboxylase. In humans, vitamin K1 2, 3-epoxide is involved in the tenecteplase action pathway, the alteplase action pathway, the coagulation pathway, and the aminocaproic Acid action pathway.
Brand Name:
Vulcanchem
CAS No.:
25486-55-9
VCID:
VC0021509
InChI:
InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+
SMILES:
CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C
Molecular Formula:
C31H46O3
Molecular Weight:
466.7 g/mol
Vitamin K1 2,3-Epoxide
CAS No.: 25486-55-9
Reference Standards
VCID: VC0021509
Molecular Formula: C31H46O3
Molecular Weight: 466.7 g/mol
CAS No. | 25486-55-9 |
---|---|
Product Name | Vitamin K1 2,3-Epoxide |
Molecular Formula | C31H46O3 |
Molecular Weight | 466.7 g/mol |
IUPAC Name | 7a-methyl-1a-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]naphtho[2,3-b]oxirene-2,7-dione |
Standard InChI | InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+ |
Standard InChIKey | KUTXFBIHPWIDJQ-LKUDQCMESA-N |
Isomeric SMILES | C[C@@H](CCC[C@@H](C)CCC/C(=C/CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)/C)CCCC(C)C |
SMILES | CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C |
Canonical SMILES | CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C |
Appearance | Assay:≥95%A solution in ethanol |
Physical Description | Solid |
Description | Vitamin K1 2, 3-epoxide, also known as phylloquinone epoxide or vitamin K1 oxide, belongs to the class of organic compounds known as vitamin k compounds. These are quinone lipids containing a methylated naphthoquinone ring structure, and vary in the aliphatic side chain attached at the 3-position. Vitamin K1 2, 3-epoxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Vitamin K1 2, 3-epoxide has been primarily detected in blood. Within the cell, vitamin K1 2, 3-epoxide is primarily located in the membrane (predicted from logP) and cytoplasm. Vitamin K1 2, 3-epoxide participates in a number of enzymatic reactions. In particular, Vitamin K1 2, 3-epoxide can be converted into reduced vitamin K (phylloquinone) through the action of the enzyme vitamin K epoxide reductase complex subunit 1. In addition, Vitamin K1 2, 3-epoxide can be biosynthesized from reduced vitamin K (phylloquinone) through its interaction with the enzyme vitamin K-dependent gamma-carboxylase. In humans, vitamin K1 2, 3-epoxide is involved in the tenecteplase action pathway, the alteplase action pathway, the coagulation pathway, and the aminocaproic Acid action pathway. |
Synonyms | 1a,7a-Dihydro-1a-methyl-7a-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)-naphth[2,3-b]oxirene-2,7-dione; 2,3-Epoxyphylloquinone; Phylloquinone Oxide; Phylloquinone Epoxide; Phylloquinone-2,3-epoxide; Vitamin K 2,3-Epoxide; Vitamin K Epoxide; Vitamin K Oxi |
PubChem Compound | 5280845 |
Last Modified | Nov 11 2021 |
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